DL-Mevalonolactone

Description

Properties

IUPAC Name |

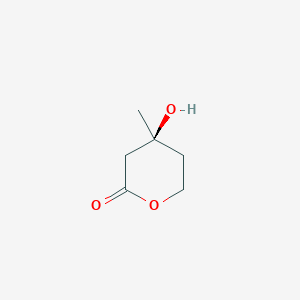

4-hydroxy-4-methyloxan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-6(8)2-3-9-5(7)4-6/h8H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYVXNLLUYHCIIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCOC(=O)C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00964572 | |

| Record name | 4-Hydroxy-4-methyloxan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00964572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

674-26-0 | |

| Record name | (±)-Mevalonolactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=674-26-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mevalonolactone, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000674260 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 674-26-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90804 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Hydroxy-4-methyloxan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00964572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-tetrahydro-4-hydroxy-4-methyl-2H-pyran-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.560 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MEVALONOLACTONE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1RJ06DC41B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Role of DL-Mevalonolactone in the Mevalonate Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The mevalonate (B85504) pathway is a critical metabolic cascade in eukaryotes and some prokaryotes, responsible for the synthesis of a diverse array of essential biomolecules from acetyl-CoA. These include sterols like cholesterol, and non-sterol isoprenoids such as dolichol, coenzyme Q10, and the prenyl groups farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). These molecules are vital for maintaining cell membrane integrity, signal transduction, protein glycosylation, and cellular respiration. The pathway's rate-limiting step is the conversion of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) to mevalonate, catalyzed by HMG-CoA reductase (HMGCR). This enzyme is the pharmacological target of statins, a widely used class of cholesterol-lowering drugs. DL-Mevalonolactone, the delta-lactone form of mevalonic acid, serves as a direct precursor to mevalonate and plays a crucial role in both fundamental research and therapeutic development by allowing for the bypass of HMGCR. This guide provides an in-depth technical overview of the role of this compound in the mevalonate pathway, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

The Role of this compound in the Mevalonate Pathway

This compound is a cell-permeable prodrug of mevalonic acid. Once inside the cell, it is hydrolyzed to mevalonic acid, which then enters the mevalonate pathway downstream of the HMG-CoA reductase-catalyzed step. This characteristic makes this compound an invaluable tool for researchers studying the downstream effects of the mevalonate pathway independent of HMGCR activity.

Its primary roles in research and therapeutic contexts include:

-

Bypassing Statin-Induced Inhibition: Statins competitively inhibit HMG-CoA reductase, leading to a depletion of mevalonate and its downstream products. Supplementation with this compound replenishes the mevalonate pool, allowing for the synthesis of essential isoprenoids and cholesterol, thereby "rescuing" cells from the effects of statin treatment. This is crucial for elucidating the specific consequences of depleting individual downstream products of the pathway.[1][2]

-

Investigating Statin-Induced Myopathy: The muscle-related side effects of statins are a significant clinical concern. This compound is used in preclinical models to investigate the mechanisms of statin-induced myopathy and to test its potential as a therapeutic agent to alleviate these symptoms.[3][4]

-

Studying Mevalonate Kinase Deficiency: Mevalonate kinase deficiency (MKD) is a rare genetic disorder characterized by a deficiency in the enzyme that phosphorylates mevalonate. In research models of MKD, this compound can be used to provide the substrate for the deficient enzyme and to study the downstream metabolic consequences.

-

Elucidating the Roles of Isoprenoids: By providing a direct source of mevalonate, this compound facilitates studies on the roles of specific isoprenoids in cellular processes such as protein prenylation, which is critical for the function of small GTPases like Ras and Rho.[5]

Quantitative Data

The following tables summarize quantitative data from various studies on the experimental use of this compound.

Table 1: In Vitro Effects of this compound on Cell Viability and Pathway Rescue

| Cell Line | Statin Treatment | This compound (MVL) Concentration | Duration | Effect | Citation(s) |

| HepG2 human hepatoma cells | 10 µM Fluvastatin, Simvastatin (B1681759), or Lovastatin | 250 µM | 72 h | Rescued statin-induced reduction in cell viability. | |

| +SA mammary tumor cells | 8 µM Simvastatin | 2 µM | Not specified | Reversed the inhibition of cell growth and isoprenylation of Rap1A and Rab6. | |

| Jurkat cells | Not specified (statin-induced effects) | Not specified | 72 h | Completely rescued statin-induced effects on cell size and proliferation. | |

| H4-II-E-C3 hepatoma cells | Mevinolin (1 µg/ml) | 4 mM | 24 h | Repressed sterol synthesis and HMG-CoA reductase levels. |

Table 2: In Vivo Effects of this compound

| Animal Model | Condition | This compound (MVL) Dosage | Administration Route | Duration | Effect | Citation(s) |

| Mice | Statin-induced myopathy (Cerivastatin or Simvastatin) | 200 mg/kg | Oral | 14 days | Improved muscle strength and endurance. | |

| Human Patient | HMGCR mutation-induced limb-girdle muscular dystrophy | Not specified | Oral | Over 1 year | Improved muscle strength and respiratory function. |

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

HMG-CoA Reductase Activity Assay

This protocol is adapted from commercially available colorimetric assay kits and is used to measure the activity of HMG-CoA reductase.

Principle: The assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH by HMG-CoA reductase as it converts HMG-CoA to mevalonate.

Materials:

-

96-well clear flat-bottom plate

-

Microplate reader capable of kinetic measurement at 340 nm and 37°C

-

HMG-CoA Reductase Assay Buffer (e.g., 50 mM sodium phosphate, pH 6.8)

-

NADPH solution

-

HMG-CoA solution

-

Purified HMG-CoA reductase or cell/tissue lysate containing the enzyme

-

Test inhibitors (e.g., statins) or activators

-

This compound (for rescue experiments)

Procedure:

-

Reagent Preparation: Prepare working solutions of NADPH and HMG-CoA in assay buffer. Keep all reagents on ice.

-

Sample Preparation:

-

For enzyme activity measurement, add the enzyme sample (e.g., purified enzyme or lysate) to the wells.

-

For inhibitor screening, pre-incubate the enzyme with the test inhibitor for a specified time.

-

For a positive control, use a known amount of active HMG-CoA reductase.

-

For a negative control (background), use assay buffer without the enzyme.

-

-

Reaction Initiation: Start the reaction by adding the HMG-CoA substrate to all wells.

-

Measurement: Immediately place the plate in the microplate reader and measure the absorbance at 340 nm kinetically at 37°C for 10-30 minutes, taking readings every 1-2 minutes.

-

Calculation: Determine the rate of NADPH consumption (decrease in A340) in the linear range of the reaction. Enzyme activity is typically expressed as nmol of NADPH consumed per minute per mg of protein.

Cell Culture and this compound Supplementation

This protocol outlines a general procedure for treating cultured cells with statins and/or this compound.

Materials:

-

Mammalian cell line of interest (e.g., HepG2, U87)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Statins (e.g., simvastatin, atorvastatin) dissolved in a suitable solvent (e.g., DMSO)

-

This compound dissolved in cell culture medium or water.

-

96-well or other multi-well plates for cell culture

-

Incubator (37°C, 5% CO2)

Procedure:

-

Cell Seeding: Seed the cells in multi-well plates at a density that allows for logarithmic growth during the experiment. Allow cells to adhere and grow for 24 hours.

-

Treatment Preparation: Prepare fresh solutions of statins and this compound at the desired concentrations in complete culture medium.

-

Cell Treatment:

-

Statin Treatment: Remove the old medium and add the medium containing the desired concentration of the statin.

-

This compound Rescue: Co-treat cells with the statin and this compound.

-

Control Groups: Include a vehicle control (e.g., DMSO) and a this compound-only control.

-

-

Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

-

Downstream Analysis: After incubation, cells can be harvested for various analyses, such as cell viability assays, protein expression analysis (Western blot), or measurement of pathway intermediates.

Cell Viability Assay (MTT Assay)

This protocol is a common method to assess cell viability after treatment with cytotoxic or cytostatic agents.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into a purple formazan (B1609692) product, which can be quantified spectrophotometrically.

Materials:

-

Cells cultured and treated as described in the protocol above

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader capable of measuring absorbance at ~570 nm

Procedure:

-

MTT Addition: After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.

-

Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals. Mix gently to ensure complete dissolution.

-

Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.

Mandatory Visualizations

The following diagrams illustrate the mevalonate pathway and a typical experimental workflow involving this compound.

Caption: The Mevalonate Pathway and the entry point of this compound.

Caption: Experimental workflow for a statin rescue experiment using this compound.

Conclusion

This compound is an indispensable tool for researchers in the fields of metabolism, cancer biology, and pharmacology. Its ability to serve as a cell-permeable precursor of mevalonate allows for the specific investigation of the downstream branches of the mevalonate pathway, independent of the highly regulated HMG-CoA reductase enzyme. This has been particularly instrumental in advancing our understanding of the pleiotropic effects of statins, the pathophysiology of statin-induced myopathy, and the intricate roles of isoprenoids in cellular function. The quantitative data and experimental protocols provided in this guide offer a solid foundation for designing and executing robust experiments to further unravel the complexities of the mevalonate pathway and its implications in health and disease.

References

- 1. Suppression in mevalonate synthesis mediates antitumor effects of combined statin and gamma-tocotrienol treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of simvastatin on cell viability and proinflammatory pathways in lung adenocarcinoma cells exposed to hydrogen peroxide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. patientworthy.com [patientworthy.com]

- 4. Limb girdle muscular disease caused by HMGCR mutation and statin myopathy treatable with mevalonolactone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Targeting the Mevalonate Pathway in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Cellular Mechanism of Action of DL-Mevalonolactone

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

DL-Mevalonolactone is the lactone prodrug of mevalonic acid, a pivotal intermediate in the mevalonate (B85504) (MVA) pathway.[1][2] Its primary mechanism of action is to replenish the cellular pool of mevalonic acid, thereby bypassing the rate-limiting enzyme HMG-CoA reductase (HMGCR).[3][4] This activity allows it to restore the synthesis of essential downstream products, including cholesterol and non-sterol isoprenoids, even in the presence of HMGCR inhibitors like statins.[1] Isoprenoid intermediates, specifically farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), are critical for the post-translational prenylation of small GTPases such as Ras and Rho, which govern a multitude of signaling pathways controlling cell growth, differentiation, and survival. At high concentrations, this compound has been observed to induce mitochondrial dysfunction, oxidative stress, and inflammatory responses. This dual nature—a rescue agent for statin-induced myopathy at physiological replacement doses and a modulator of mitochondrial function at pharmacological doses—makes it a compound of significant interest in both therapeutic development and basic research.

Core Mechanism of Action: Replenishing the Mevalonate Pathway

This compound is readily hydrolyzed in cells to form (R)-mevalonate, the biologically active enantiomer. This conversion circumvents the HMG-CoA reductase (HMGCR) enzyme, the primary regulatory point of the mevalonate pathway and the target of statin drugs. By providing a direct source of mevalonate, this compound restores the pathway's ability to produce isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These five-carbon units are the fundamental building blocks for all isoprenoids, which are broadly classified into two main branches:

-

Sterol Branch: Leads to the synthesis of cholesterol, a vital component for maintaining cell membrane integrity and a precursor for steroid hormones and bile acids.

-

Non-Sterol Branch: Produces essential molecules such as dolichol (for protein glycosylation), the side chain of ubiquinone (Coenzyme Q10, crucial for the electron transport chain), and the isoprenoid lipids FPP and GGPP.

The regulation of HMGCR is tightly controlled through a feedback mechanism involving sterols and non-sterol isoprenoids, which modulate the transcription, translation, and degradation of the enzyme. By bypassing this enzyme, this compound provides a tool to uncouple the study of downstream mevalonate metabolism from HMGCR regulation.

Role in Protein Prenylation and Cellular Signaling

A critical function of the mevalonate pathway is the synthesis of FPP and GGPP for protein prenylation. This post-translational modification involves the covalent attachment of these isoprenoid lipids to cysteine residues within a C-terminal "CAAX" motif of target proteins. The addition of the hydrophobic isoprenoid anchors these proteins to cellular membranes, which is essential for their proper localization and function.

Key protein families that undergo prenylation include:

-

Ras Superfamily GTPases (e.g., Ras, Rho, Rab): These are molecular switches that cycle between active (GTP-bound) and inactive (GDP-bound) states. Prenylation is indispensable for their function in signal transduction pathways that regulate cell proliferation (MAPK pathway), cytoskeleton organization (Rho-ROCK pathway), and vesicular transport (Rab proteins).

-

Nuclear Lamins: These proteins are involved in maintaining the structural integrity of the nuclear envelope.

By restoring FPP and GGPP levels, this compound can reverse the functional inhibition of these signaling proteins caused by statins, which has been demonstrated to be a key mechanism in treating certain statin-induced myopathies.

Effects on Mitochondrial Function and Oxidative Stress

While this compound is primarily a precursor for the MVA pathway, studies have shown that at high concentrations (in the millimolar range), it can exert direct effects on mitochondria and induce cellular stress. These effects are particularly relevant in the context of mevalonic aciduria, a metabolic disorder characterized by mevalonate kinase deficiency and the accumulation of mevalonic acid.

Observed effects include:

-

Mitochondrial Swelling and Depolarization: this compound can induce the opening of the mitochondrial permeability transition pore (mPTP), leading to swelling, a decrease in mitochondrial membrane potential (MMP), and release of pro-apoptotic factors.

-

Oxidative Stress: Treatment with high doses of this compound has been shown to increase the production of reactive oxygen species (ROS) and upregulate the expression of oxidative stress response genes like Superoxide Dismutase 2 (SOD2) and Heme Oxygenase 1 (HemeOX).

-

Inflammation: Increased expression of inflammatory cytokines such as Interleukin-1 beta (IL1B) has been observed following treatment.

These findings suggest that while restoring isoprenoid synthesis is the primary mechanism at lower, more physiological concentrations, cellular overload of mevalonate can be detrimental, leading to mitochondrial distress and a pro-inflammatory state.

Quantitative Data Summary

The biological effects of this compound are highly dependent on the concentration and experimental system used. The following tables summarize key quantitative data from published studies.

Table 1: In Vitro Cellular Effects of this compound

| Cell Line | Concentration | Treatment Duration | Observed Effect | Citation(s) |

|---|---|---|---|---|

| U-87 MG (Human Glioblastoma) | 0.1 - 1 mM | 72 h | Increased expression of SOD2, HemeOX, and IL1B; mitochondrial membrane depolarization; increased ROS. | |

| Rat Brain Mitochondria | 1 - 2 mM | N/A | Promoted lipid peroxidation; inhibited aconitase activity; induced mitochondrial swelling and depolarization. | |

| L6 Myotubes | Not specified | N/A | Reversed simvastatin-induced decreases in glucose uptake. |

| H4-II-E-C3 Hepatoma Cells | 4 mM | N/A | Repressed sterol synthesis and HMGCR levels. | |

Table 2: In Vivo Effects of this compound

| Animal Model | Dosage | Administration Route | Duration | Observed Effect | Citation(s) |

|---|---|---|---|---|---|

| C57BL/6 Mice (Statin-induced myopathy) | 200 mg/kg | Oral (p.o.) | 14 days | Increased muscle strength and endurance. |

| C57BL/6 Mice (Toxicity study) | 2 g/kg | Oral (p.o.) | 7 days | No observed toxicity. | |

Table 3: Effects of Mevalonate Pathway Inhibition

| Cell Line | Inhibitor | Concentration | Duration | Observed Effect on HMGCR Activity | Citation(s) |

|---|

| HGT-1 Gastric Cancer Cells | Lovastatin | 12.5 µM | 36 h | Activity reduced from 18 ± 2 pmol/min/mg to undetectable levels. | |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to assess the effects of this compound.

In Vitro Analysis of Oxidative Stress and Inflammation

-

Objective: To determine the effect of this compound on genes related to oxidative stress and inflammation.

-

Cell Culture: Human glioblastoma U-87 MG cells are cultured in standard medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified 5% CO₂ incubator.

-

Treatment: Cells are seeded and allowed to adhere. The medium is then replaced with fresh medium containing this compound at concentrations ranging from 0.1 mM to 1 mM or a vehicle control. Cells are incubated for a period of up to 72 hours.

-

Analysis (Real-Time qPCR):

-

RNA Extraction: Total RNA is extracted from cells using a commercial kit (e.g., TRIzol reagent or column-based kits).

-

cDNA Synthesis: First-strand cDNA is synthesized from the extracted RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

qPCR: The relative expression of target genes (e.g., SOD2, HemeOX, IL1B) is quantified using a qPCR system with SYBR Green or TaqMan probes. Gene expression levels are normalized to a stable housekeeping gene (e.g., GAPDH, ACTB).

-

-

Reference:

In Vivo Analysis of Efficacy Against Statin-Induced Myopathy

-

Objective: To assess the ability of this compound to rescue muscle function in a mouse model of statin-induced myopathy.

-

Animal Model: C57BL/6 mice are used. Myopathy is induced by administration of a statin (e.g., simvastatin (B1681759) or cerivastatin).

-

Treatment: A treatment group receives this compound (e.g., 200 mg/kg) via oral gavage daily for 14 days. A control group receives the vehicle.

-

Functional Assessment:

-

Hanging Wire Test: Muscle endurance is measured by timing how long a mouse can hang from a wire grid.

-

Grip Strength Test: Forelimb muscle strength is quantified using a grip strength meter.

-

-

Data Analysis: The performance of the this compound-treated group is compared to the vehicle-treated control group using appropriate statistical tests (e.g., t-test or ANOVA).

-

Reference:

Mitochondrial Function Assays

-

Objective: To measure the direct effects of this compound on isolated mitochondria.

-

Mitochondria Isolation: Mitochondria are isolated from fresh rat brain tissue by differential centrifugation.

-

Assays:

-

Mitochondrial Swelling: Assessed by measuring the decrease in light absorbance at 540 nm in a suspension of mitochondria after the addition of this compound (1-2 mM) and a Ca²⁺ challenge.

-

Mitochondrial Membrane Potential (MMP): Measured fluorometrically using a potential-sensitive dye such as Safranin O or Rhodamine 123. A decrease in fluorescence indicates depolarization.

-

Aconitase Activity: The activity of this mitochondrial enzyme, which is sensitive to oxidative damage, is measured spectrophotometrically by monitoring the formation of cis-aconitate from isocitrate.

-

-

Reference:

Conclusion

This compound serves as a valuable research tool and potential therapeutic agent due to its direct entry into the mevalonate pathway, bypassing HMGCR. Its core mechanism involves the restoration of isoprenoid and cholesterol synthesis, which is critical for protein prenylation, membrane integrity, and downstream cellular signaling. This action forms the basis of its efficacy in counteracting statin-induced myopathy. However, it is crucial for researchers and drug developers to recognize its dose-dependent effects, as supra-physiological concentrations can lead to mitochondrial toxicity and cellular stress. A thorough understanding of this dual mechanism is essential for its application in modulating cellular processes in both health and disease.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Mevalonic acid - Wikipedia [en.wikipedia.org]

- 3. Role of mevalonate in regulation of cholesterol synthesis and 3-hydroxy-3-methylglutaryl coenzyme A reductase in cultured cells and their cytoplasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. med.libretexts.org [med.libretexts.org]

The Mevalonate Pathway: A Technical Guide to Isoprenoid and Cholesterol Synthesis from DL-Mevalonolactone

For Researchers, Scientists, and Drug Development Professionals

Introduction

The mevalonate (B85504) (MVA) pathway is a fundamental metabolic cascade in eukaryotes and some prokaryotes, responsible for the biosynthesis of a vast array of essential biomolecules, including isoprenoids and cholesterol. DL-Mevalonolactone, the stable lactone form of mevalonic acid, serves as a key precursor, readily convertible to mevalonate, which fuels this critical pathway. This technical guide provides an in-depth exploration of the enzymatic conversions, regulatory mechanisms, and experimental methodologies central to understanding the role of this compound in the synthesis of isoprenoids and cholesterol. The intricate regulation of this pathway makes it a significant target for therapeutic intervention in various diseases, including hypercholesterolemia and cancer.

The Mevalonate Pathway: From this compound to Isoprenoid Building Blocks

This compound is hydrolyzed to mevalonate, which then enters a series of enzymatic reactions in the cytoplasm to produce the fundamental five-carbon isoprenoid units: isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).

Pathway Overview

The initial steps of the mevalonate pathway leading to IPP and DMAPP are outlined below:

-

Mevalonate Phosphorylation: Mevalonate is sequentially phosphorylated by mevalonate kinase (MVK) and phosphomevalonate kinase (PMVK), consuming two molecules of ATP to form mevalonate-5-pyrophosphate.

-

Decarboxylation: Mevalonate-5-pyrophosphate is then decarboxylated by mevalonate-5-pyrophosphate decarboxylase (MVD) to yield isopentenyl pyrophosphate (IPP).

-

Isomerization: IPP is reversibly isomerized to DMAPP by isopentenyl pyrophosphate isomerase (IDI).

dot

Synthesis of Isoprenoids and Cholesterol

IPP and DMAPP are the universal precursors for the synthesis of a wide range of isoprenoids through sequential head-to-tail condensations.

Elongation to Farnesyl Pyrophosphate (FPP)

DMAPP serves as the initial primer for the elongation reactions. Geranyl pyrophosphate (GPP) synthase and farnesyl pyrophosphate (FPP) synthase catalyze the following reactions:

-

DMAPP + IPP → Geranyl Pyrophosphate (GPP) (C10)

-

GPP + IPP → Farnesyl Pyrophosphate (FPP) (C15)

FPP is a critical branch-point metabolite, serving as a precursor for both sterol (cholesterol) and non-sterol isoprenoids.

Cholesterol Biosynthesis from FPP

The synthesis of cholesterol from FPP is a multi-step process that occurs primarily in the endoplasmic reticulum.

-

Squalene (B77637) Synthesis: Two molecules of FPP are condensed in a head-to-head fashion by squalene synthase (farnesyl-diphosphate farnesyltransferase 1) to form squalene (C30), a linear hydrocarbon. This is the first committed step in cholesterol biosynthesis.[1]

-

Squalene Cyclization: Squalene is then oxidized to 2,3-oxidosqualene (B107256) by squalene epoxidase. This intermediate is subsequently cyclized by lanosterol (B1674476) synthase to form lanosterol, the first sterol in the pathway.[2]

-

Lanosterol to Cholesterol: The conversion of lanosterol to cholesterol involves a complex series of approximately 19 enzymatic reactions.[3] These reactions include the removal of three methyl groups, the reduction of a double bond in the side chain, and the migration of a double bond in the steroid nucleus.[2][4]

dot

Quantitative Data on the Mevalonate Pathway

The efficiency and rate of the mevalonate pathway are governed by the kinetic properties of its enzymes and the cellular concentrations of its intermediates.

Enzyme Kinetic Parameters

The following table summarizes the kinetic parameters for key enzymes in the mevalonate pathway.

| Enzyme | Substrate(s) | Km | Vmax / kcat | Organism/Source | Reference(s) |

| HMG-CoA Reductase | HMG-CoA | 2-10 µM | - | Mammalian | |

| NADPH | 28.9 ± 5.1 μM | 6.85 ± 0.3 s⁻¹ | S. paucimobilis | ||

| Farnesyl Pyrophosphate Synthase | IPP | 0.6 µM | - | - | |

| GPP | 0.7 µM | 38/min (kcat) | - | ||

| Squalene Synthase | Farnesyl Diphosphate | 5.25 µM | 1,428.56 nmol min⁻¹mg⁻¹ | T. cruzi | |

| NADPH | 23.34 µM | - | T. cruzi | ||

| Lanosterol Δ24-reductase | 5α-cholesta-7,24-dien-3β-ol | - | 18-fold higher kcat than lanosterol | Rat liver microsomes |

Note: Kinetic parameters can vary significantly depending on the experimental conditions, enzyme source, and purity.

Metabolic Flux Analysis

Metabolic flux analysis (MFA) using stable isotopes like 13C provides a quantitative understanding of the flow of metabolites through the pathway.

| Condition | Pathway Flux | Organism/Cell Line | Reference(s) |

| Engineered E. coli | Mevalonate production: 1.84 mmol/gDCW/h | E. coli | |

| Profibrotic macrophages | Increased flux through the nonsterol mevalonate pathway | Murine macrophages |

Experimental Protocols

Detailed methodologies are crucial for the accurate study of the mevalonate pathway.

HMG-CoA Reductase Activity Assay (Colorimetric)

This assay measures the decrease in absorbance at 340 nm due to the oxidation of NADPH.

Materials:

-

96-well clear flat-bottom plate

-

Multi-well spectrophotometer

-

HMG-CoA Reductase Assay Buffer

-

HMG-CoA Reductase (purified enzyme or cell lysate)

-

HMG-CoA solution

-

NADPH solution

-

Inhibitor (e.g., Atorvastatin) (optional)

Procedure:

-

Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. Warm the assay buffer to 37°C.

-

Sample Preparation:

-

For enzyme activity measurement, add 0.5-15 mU of HMG-CoA reductase to the wells.

-

For inhibitor screening, add the test inhibitor and a constant amount of enzyme.

-

Include a positive control (enzyme without inhibitor) and a reagent background control (assay buffer without enzyme).

-

Adjust the final volume in each well to 10 µl with the assay buffer.

-

-

Reaction Mix Preparation: Prepare a master mix containing HMG-CoA Reductase Assay Buffer, NADPH solution, and HMG-CoA solution.

-

Assay:

-

Add 190 µl of the Reaction Mix to each well.

-

Immediately start measuring the absorbance at 340 nm in kinetic mode at 37°C for 10-30 minutes, taking readings every 1-2 minutes.

-

-

Calculation:

-

Determine the rate of NADPH consumption (decrease in A340) from the linear portion of the curve.

-

Calculate the enzyme activity using the molar extinction coefficient of NADPH (6.22 x 10³ M⁻¹cm⁻¹).

-

dot

Quantification of Isoprenoids and Cholesterol by GC-MS

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation and quantification of sterols and other isoprenoids.

Materials:

-

Gas chromatograph coupled to a mass spectrometer

-

Appropriate GC column (e.g., Rxi®-5 ms)

-

Solvents (e.g., hexane, methanol, chloroform)

-

Internal standards (e.g., epicoprostanol (B1214048) for cholesterol)

-

Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)

Procedure:

-

Sample Preparation (Lipid Extraction):

-

Homogenize tissue or cell samples.

-

Perform a liquid-liquid extraction using a solvent system like chloroform/methanol (e.g., Folch or Bligh-Dyer method).

-

Evaporate the organic phase to dryness under a stream of nitrogen.

-

-

Saponification (for total sterol analysis):

-

Resuspend the lipid extract in ethanolic potassium hydroxide (B78521) and heat to hydrolyze sterol esters.

-

Re-extract the non-saponifiable lipids with hexane.

-

-

Derivatization:

-

Evaporate the solvent and add a derivatizing agent (e.g., BSTFA) to convert the sterols into their more volatile trimethylsilyl (B98337) (TMS) ethers.

-

Heat the sample to ensure complete derivatization.

-

-

GC-MS Analysis:

-

Inject the derivatized sample into the GC-MS system.

-

Use an appropriate temperature program to separate the different sterols.

-

The mass spectrometer is typically operated in selected ion monitoring (SIM) mode for high sensitivity and specificity.

-

-

Quantification:

-

Generate a standard curve using known concentrations of the analytes and the internal standard.

-

Calculate the concentration of each sterol in the sample based on the peak area ratios relative to the internal standard.

-

dot

References

What are the key biochemical properties of DL-Mevalonolactone for research?

An In-depth Technical Guide to the Biochemical Properties of DL-Mevalonolactone for Research

Introduction

This compound (CAS 674-26-0) is a pivotal molecule in biochemical research, serving as the stable, synthetic precursor to mevalonic acid (MVA).[1] In aqueous and biological systems, the lactone ring readily hydrolyzes to form mevalonate (B85504), the conjugate base of MVA.[1][2] Mevalonate is the central intermediate in the mevalonate pathway, an essential metabolic route in eukaryotes, archaea, and some bacteria responsible for the biosynthesis of a vast array of critical biomolecules, including cholesterol, steroid hormones, and non-sterol isoprenoids.[3][4]

This guide provides a comprehensive overview of the key biochemical properties of this compound, its role in cellular signaling, and its applications in research and drug development. It is intended for researchers, scientists, and professionals in the field who utilize this compound to investigate cellular metabolism, signal transduction, and the pathophysiology of various diseases.

Physicochemical and Handling Properties

This compound is a hygroscopic, pale yellow oil at room temperature. Its physicochemical properties are crucial for its proper handling, storage, and use in experimental settings.

| Property | Value | Citation(s) |

| Chemical Formula | C₆H₁₀O₃ | |

| Molecular Weight | 130.14 g/mol | |

| CAS Number | 674-26-0 | |

| Appearance | A neat oil; Pale Yellow Oil | |

| Boiling Point | 145-150 °C at 5 mm Hg | |

| Flash Point | > 110 °C | |

| Solubility | DMSO: ~10 mg/mLDMF: ~10 mg/mLEthanol: ~20 mg/mLPBS (pH 7.2): ~0.5 mg/mLWater: Soluble (1,000,000 mg/L at 25°C est.) | |

| Storage and Stability | Store at -20°C. The compound is stable for ≥ 4 years when stored properly. It is hygroscopic. Aqueous solutions are not recommended for storage for more than one day. |

The Mevalonate Pathway: A Central Metabolic Hub

This compound serves as a direct precursor to mevalonate, allowing researchers to bypass the initial, rate-limiting steps of the mevalonate pathway. This pathway begins with Acetyl-CoA and proceeds through a series of enzymatic reactions to produce two five-carbon building blocks: isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These molecules are the fundamental units for all isoprenoids.

The pathway's key steps include the conversion of Acetyl-CoA to HMG-CoA, which is then reduced to mevalonate by HMG-CoA reductase (HMGCR). This is the primary regulatory point and the target of statin drugs. Mevalonate is subsequently phosphorylated and decarboxylated to yield IPP, which can be isomerized to DMAPP.

Role in Cellular Signaling and Regulation

The mevalonate pathway is intrinsically linked to cellular signaling, primarily through the synthesis of farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). These isoprenoids serve as lipid anchors for the post-translational modification of small GTPases like Ras and Rho, a process known as prenylation. Prenylation is essential for the proper membrane localization and function of these proteins, which are critical regulators of cell growth, proliferation, differentiation, and survival. Dysregulation of the mevalonate pathway and protein prenylation is implicated in numerous cancers.

Key Research Applications and Experimental Protocols

This compound is an invaluable tool for elucidating the roles of the mevalonate pathway in health and disease.

Statin Rescue Experiments

Statins inhibit HMGCR, depleting the cell of all downstream mevalonate products. To confirm that an observed effect of a statin is due to pathway inhibition, researchers perform "rescue" experiments by co-administering this compound. This replenishes mevalonate pools, and if the statin's effect is reversed, it confirms the mechanism is on-target. For example, this compound reverses the decrease in glucose uptake induced by simvastatin (B1681759) in L6 myotubes.

Cancer Biology

Many cancers exhibit an upregulated mevalonate pathway to support rapid proliferation and metastasis. This compound is used to study the dependency of cancer cells on specific downstream products and to investigate the mechanisms of oncogenic signaling pathways (e.g., Ras, Rho, YAP/TAZ) that are regulated by prenylation.

Mitochondrial Function and Metabolic Disease

High concentrations of mevalonolactone (B1676541) can impact mitochondrial function. Studies have shown it can induce depolarization of the mitochondrial membrane, decrease NAD(P)H content, and induce mitochondrial swelling, particularly in brain mitochondria. These findings are relevant to understanding the pathophysiology of mevalonic aciduria, a metabolic disorder caused by a deficiency in mevalonate kinase.

Experimental Protocols

Protocol 1: Preparation of Mevalonate from this compound

This compound must be hydrolyzed to its biologically active open-acid form, mevalonate, for use in most biological assays. This is achieved by alkaline hydrolysis.

Materials:

-

This compound (neat oil)

-

Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH), e.g., 2M stock solution

-

Sterile, purified water

-

pH meter

-

Sterile tubes

-

Incubator or water bath at 37°C

Methodology:

-

Prepare a stock solution of this compound in sterile water.

-

For hydrolysis, add a molar excess of a strong base. A common starting point is to mix the mevalonolactone solution with an equal volume of 2M KOH. A final ratio of 1:1.05 (lactone to base) has been suggested.

-

Incubate the mixture at 37°C for 30-60 minutes to ensure complete hydrolysis of the lactone ring.

-

After incubation, neutralize the solution to the desired pH (typically 7.2-7.4 for cell culture media) using sterile HCl.

-

Sterile-filter the final mevalonate solution using a 0.22 µm filter before adding it to cell cultures.

-

Note: The prepared mevalonate solution should be used fresh, as it can revert to the lactone form. Storage of aqueous solutions for more than a day is not recommended.

Protocol 2: Statin Rescue Experiment in Cell Culture

This workflow is designed to determine if the effects of a statin on cell proliferation are mediated by the mevalonate pathway.

Materials:

-

Cancer cell line of interest (e.g., HCT116)

-

Complete cell culture medium

-

Statin (e.g., Lovastatin, Simvastatin)

-

Prepared, sterile-filtered mevalonate solution (from Protocol 1)

-

Multi-well plates for cell culture

-

Reagents for a proliferation assay (e.g., CCK-8, MTT)

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment (e.g., 5,000 cells/well). Allow cells to adhere overnight.

-

Treatment Groups: Prepare media for the following four treatment groups:

-

Vehicle Control: Medium with the solvent used for the statin and mevalonate (e.g., DMSO, water).

-

Statin Only: Medium containing the statin at a pre-determined effective concentration (e.g., 1-10 µM Lovastatin).

-

Statin + Mevalonate: Medium containing the statin plus a rescue concentration of mevalonate (e.g., 100 µM - 1 mM).

-

Mevalonate Only: Medium containing only the mevalonate solution to control for any independent effects.

-

-

Incubation: Replace the overnight medium with the treatment media and incubate the cells for 48-72 hours.

-

Analysis: Assess cell proliferation using a standard assay. The expected outcome is that the "Statin Only" group shows reduced proliferation compared to the control, while the "Statin + Mevalonate" group shows proliferation restored to near-control levels.

Summary of In Vitro and In Vivo Concentrations

| Application Context | Organism/Cell Type | Concentration / Dosage | Observed Effect | Citation(s) |

| In Vitro (Inflammation) | Human cell lines | 0.1 - 1 mM | Induces IL1B expression, oxidative stress, and mitochondrial membrane depolarization. | |

| In Vitro (Mitochondria) | Rat Brain | 1 - 2 mM | Promotes peroxidation and inhibits aconitase activity. | |

| In Vivo (Myopathy) | C57BL/6 Mice | 200 mg/kg, p.o. for 14 days | Efficacious against statin-induced myopathy. | |

| In Vivo (Toxicity) | C57BL/6 Mice | 2 g/kg, p.o. for 7 days | Showed no toxicity at this high dose. |

Conclusion

This compound is a cornerstone compound for life sciences research. Its direct conversion to mevalonate provides an indispensable tool for probing the complex mevalonate pathway, bypassing its main regulatory enzyme. This allows for precise investigation into the roles of isoprenoid biosynthesis in a multitude of cellular processes, from cholesterol homeostasis to the regulation of oncogenic signaling. A thorough understanding of its biochemical properties, handling requirements, and experimental applications is essential for its effective use in advancing our knowledge of cell biology, oncology, and metabolic disease.

References

The Impact of DL-Mevalonolactone on Mitochondrial Function and Bioenergetics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the effects of DL-Mevalonolactone (MVAL), the lactone form of mevalonic acid, on mitochondrial function and cellular bioenergetics. MVAL is a key intermediate in the mevalonate (B85504) pathway, which is fundamental for the synthesis of cholesterol and a variety of non-sterol isoprenoids essential for cellular processes. Dysregulation of the mevalonate pathway, either through genetic defects such as Mevalonate Kinase Deficiency (MKD) or pharmacological inhibition, can lead to the accumulation of MVAL. Emerging evidence indicates that elevated levels of MVAL can directly impact mitochondrial health, leading to mitochondrial dysfunction, oxidative stress, and the induction of cell death pathways. This guide summarizes the current understanding of MVAL-induced mitochondrial impairment, presenting quantitative data from key studies, detailed experimental protocols for assessing mitochondrial function in the context of MVAL exposure, and visual representations of the implicated signaling pathways.

Introduction: The Mevalonate Pathway and Mitochondrial Crosstalk

The mevalonate pathway is a critical metabolic cascade that produces isoprenoids, a diverse class of molecules vital for numerous cellular functions.[1] These include the synthesis of cholesterol, coenzyme Q10 (CoQ10), dolichol, and the prenylation of proteins.[2] The pathway begins with the conversion of HMG-CoA to mevalonate by HMG-CoA reductase, the rate-limiting enzyme and the target of statin drugs.[1][3] Mevalonate is then phosphorylated by mevalonate kinase.[3]

Mitochondria, the primary sites of cellular energy production, are intricately linked to the mevalonate pathway. Notably, CoQ10, a product of this pathway, is an essential electron carrier in the mitochondrial electron transport chain (ETC). Furthermore, protein prenylation is crucial for the function of small GTPases that regulate mitochondrial dynamics, including fission and fusion, and mitophagy.

Disruptions in the mevalonate pathway, such as those seen in the genetic disorder Mevalonate Kinase Deficiency (MKD), lead to a build-up of mevalonic acid, which exists in equilibrium with its lactone form, this compound. This accumulation has been shown to exert direct toxic effects on mitochondria, contributing to the pathophysiology of MKD.

Quantitative Impact of this compound on Mitochondrial Parameters

Several studies have quantified the detrimental effects of this compound on key mitochondrial functions. The following tables summarize these findings, providing a clear comparison of the observed effects across different experimental models.

| Parameter | Cell Line/Model | MVAL Concentration | Treatment Duration | Observed Effect | Reference |

| Mitochondrial Membrane Potential (ΔΨm) | Human Glioblastoma U-87 MG cells | 0.1 mM | 24h | Decrease to 76.54 ± 17.60% of control | [Gratton et al., 2018] |

| Human Glioblastoma U-87 MG cells | 0.1 mM | 48h | Decrease to 63.01 ± 14.50% of control | [Gratton et al., 2018] | |

| Human Glioblastoma U-87 MG cells | 0.1 mM | 72h | Decrease to 75.60 ± 23.77% of control | [Gratton et al., 2018] | |

| Rat Brain Mitochondria | Not specified | In vitro | Marked decrease | [Cecatto et al., 2017] | |

| Reactive Oxygen Species (ROS) Production | Human Glioblastoma U-87 MG cells | 0.1 mM | 48h | Increase to 129.3 ± 9.17% of control | [Gratton et al., 2018] |

| Human Glioblastoma U-87 MG cells | 0.1 mM | 72h | Increase to 132.0 ± 21.21% of control | [Gratton et al., 2018] | |

| Human Glioblastoma U-87 MG cells | 1 mM | 24h | Increase to 144.7 ± 23.95% of control | [Gratton et al., 2018] | |

| Human Glioblastoma U-87 MG cells | 1 mM | 72h | Increase to 157.3 ± 7.36% of control | [Gratton et al., 2018] | |

| Mitochondrial Swelling | Rat Brain Mitochondria | Not specified | In vitro | Induced | [Cecatto et al., 2017] |

| NAD(P)H Content | Rat Brain Mitochondria | Not specified | In vitro | Marked decrease | [Cecatto et al., 2017] |

| Ca2+ Retention Capacity | Rat Brain Mitochondria | Not specified | In vitro | Markedly decreased | [Cecatto et al., 2017] |

Signaling Pathways and Mechanisms of Action

This compound-induced mitochondrial dysfunction appears to be mediated through a multi-faceted mechanism involving the induction of the mitochondrial permeability transition pore (mPTP), leading to oxidative stress and apoptosis.

The Mevalonate Pathway

The following diagram illustrates the key steps of the mevalonate pathway, highlighting the position of this compound.

This compound-Induced Mitochondrial Dysfunction

Accumulation of this compound triggers a cascade of events within the mitochondria, culminating in cellular damage. A key event is the induction of the mitochondrial permeability transition pore (mPTP), a non-selective channel in the inner mitochondrial membrane. Opening of the mPTP leads to the dissipation of the mitochondrial membrane potential, uncoupling of oxidative phosphorylation, and osmotic swelling of the mitochondrial matrix. This process is often initiated by calcium overload and oxidative stress.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments to assess the impact of this compound on mitochondrial function.

Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1

Principle: The lipophilic cationic dye JC-1 (5,5’,6,6’-tetrachloro-1,1’,3,3’-tetraethylbenzimidazolylcarbocyanine iodide) accumulates in mitochondria in a potential-dependent manner. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence. The ratio of red to green fluorescence provides a measure of mitochondrial polarization.

Protocol for Cultured Cells (Adherent):

-

Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a density that ensures they are in the logarithmic growth phase at the time of the experiment.

-

Treatment: Treat cells with the desired concentrations of this compound for the specified duration. Include a vehicle control and a positive control for depolarization (e.g., 10 µM CCCP for 20 minutes).

-

JC-1 Staining Solution Preparation: Prepare a 1X JC-1 staining solution by diluting the stock solution in pre-warmed cell culture medium to a final concentration of 1-10 µM. The optimal concentration should be determined empirically for each cell type.

-

Staining: Remove the treatment medium and add the JC-1 staining solution to each well.

-

Incubation: Incubate the plate at 37°C in a CO2 incubator for 15-30 minutes, protected from light.

-

Washing: Gently wash the cells twice with pre-warmed 1X Assay Buffer.

-

Fluorescence Measurement: Immediately measure the fluorescence intensity using a fluorescence plate reader. Read the fluorescence of JC-1 aggregates at Ex/Em = ~535/590 nm and JC-1 monomers at Ex/Em = ~485/530 nm.

-

Data Analysis: Calculate the ratio of red to green fluorescence intensity for each well. Normalize the results to the vehicle control.

Assessment of Mitochondrial Respiration using Seahorse XF Analyzer

Principle: The Seahorse XF Analyzer measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of live cells in real-time, providing a profile of mitochondrial respiration and glycolysis. The Mito Stress Test sequentially injects mitochondrial inhibitors to reveal key parameters of mitochondrial function.

Protocol:

-

Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density.

-

Treatment: Treat cells with this compound as required.

-

Assay Medium Preparation: On the day of the assay, replace the culture medium with pre-warmed Seahorse XF DMEM or RPMI medium supplemented with glucose, pyruvate, and glutamine, and incubate in a non-CO2 incubator at 37°C for 1 hour.

-

Cartridge Hydration and Loading: Hydrate the sensor cartridge overnight in Seahorse XF Calibrant at 37°C in a non-CO2 incubator. Load the injection ports with mitochondrial inhibitors (e.g., oligomycin, FCCP, and a mixture of rotenone (B1679576) and antimycin A) at optimized concentrations.

-

Seahorse Assay: Place the cell plate and the loaded sensor cartridge into the Seahorse XF Analyzer and initiate the Mito Stress Test protocol.

-

Data Analysis: The Seahorse software calculates OCR and ECAR. From these measurements, key parameters such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity can be determined. Normalize the data to cell number or protein content.

Measurement of Mitochondrial Swelling

Principle: Mitochondrial swelling, often a consequence of mPTP opening, can be measured by monitoring the decrease in light absorbance (at 540 nm) of a suspension of isolated mitochondria. As mitochondria swell, they scatter less light, leading to a decrease in absorbance.

Protocol for Isolated Mitochondria:

-

Mitochondria Isolation: Isolate mitochondria from cells or tissues using differential centrifugation.

-

Reaction Mixture: Prepare a reaction buffer containing substrates for respiration (e.g., glutamate (B1630785) and malate) in a cuvette.

-

Baseline Measurement: Add the isolated mitochondria to the cuvette and record the baseline absorbance at 540 nm using a spectrophotometer.

-

Induction of Swelling: Add this compound to the cuvette to induce swelling. A positive control, such as a high concentration of Ca2+, can also be used.

-

Monitoring Absorbance: Continuously monitor the change in absorbance at 540 nm over time. A decrease in absorbance indicates mitochondrial swelling.

-

Data Analysis: Plot the absorbance as a function of time. The rate and extent of the decrease in absorbance reflect the kinetics of mitochondrial swelling.

Determination of Mitochondrial Coenzyme Q10 Levels by HPLC

Principle: Coenzyme Q10 can be extracted from isolated mitochondria and quantified using High-Performance Liquid Chromatography (HPLC) with UV or electrochemical detection.

Protocol:

-

Mitochondria Isolation: Isolate mitochondria from control and this compound-treated cells or tissues.

-

Extraction: Resuspend the mitochondrial pellet in an appropriate buffer and extract lipids, including CoQ10, using an organic solvent mixture (e.g., hexane (B92381) and ethanol).

-

Sample Preparation: Evaporate the organic solvent and reconstitute the lipid extract in the HPLC mobile phase.

-

HPLC Analysis: Inject the sample into an HPLC system equipped with a C18 column. Use a mobile phase typically consisting of a mixture of methanol, ethanol, and a salt.

-

Detection: Detect CoQ10 using a UV detector at ~275 nm or an electrochemical detector.

-

Quantification: Quantify the amount of CoQ10 by comparing the peak area to that of a standard curve generated with known concentrations of CoQ10.

Conclusion and Future Directions

The accumulation of this compound represents a significant stressor to mitochondrial function, leading to a cascade of deleterious events including mitochondrial depolarization, increased oxidative stress, and the induction of permeability transition. These effects have been quantified in various experimental models and are thought to contribute to the pathology of diseases associated with mevalonate pathway dysfunction.

The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the intricate relationship between this compound and mitochondrial bioenergetics. Future research should focus on further elucidating the precise molecular targets of MVAL within the mitochondria and exploring potential therapeutic strategies to mitigate its toxic effects. Understanding the downstream consequences of MVAL-induced mitochondrial dysfunction in different cell types will be crucial for developing targeted interventions for diseases such as Mevalonate Kinase Deficiency and potentially for understanding some of the adverse effects associated with statin therapy. The continued development of sophisticated techniques for assessing mitochondrial function will undoubtedly play a pivotal role in these future investigations.

References

- 1. Method for detecting CoQ10 incorporation in the mitochondrial respiratory chain supercomplex - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Simultaneous Acquisition of Mitochondrial Calcium Retention Capacity and Swelling to Measure Permeability Transition Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protocol for direct measurement of stability and activity of mitochondria electron transport chain complex II - PMC [pmc.ncbi.nlm.nih.gov]

The Double-Edged Sword: Investigating the Link Between DL-Mevalonolactone and Cellular Oxidative Stress

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

DL-Mevalonolactone, the lactone form of mevalonic acid, is a critical intermediate in the mevalonate (B85504) pathway, a fundamental metabolic route for the synthesis of cholesterol and various non-sterol isoprenoids essential for cellular function. While vital, dysregulation of the mevalonate pathway and the accumulation of its intermediates, such as this compound, have been implicated in cellular stress responses, notably oxidative stress and inflammation. This technical guide synthesizes the current understanding of the intricate relationship between this compound and cellular oxidative stress, providing a comprehensive overview of the underlying signaling pathways, detailed experimental protocols for investigation, and a summary of key quantitative findings. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development exploring the therapeutic and pathological implications of mevalonate pathway modulation.

Introduction

The mevalonate pathway is a highly regulated metabolic cascade that commences with the conversion of HMG-CoA to mevalonate by HMG-CoA reductase (HMGCR), the rate-limiting enzyme.[1] This pathway is not only central to cholesterol homeostasis but also produces essential non-sterol isoprenoids like farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), which are crucial for protein prenylation and the synthesis of coenzyme Q10 (CoQ10), an important antioxidant.[2][3]

Disruption of this pathway, either through genetic defects as seen in Mevalonate Kinase Deficiency (MKD) or through pharmacological inhibition (e.g., by statins), can lead to a shortage of downstream products and an accumulation of upstream intermediates like mevalonic acid and its lactone form, this compound.[2][4] Emerging evidence strongly suggests that this imbalance can trigger a cascade of cellular events culminating in oxidative stress, mitochondrial dysfunction, and a pro-inflammatory state. This guide delves into the molecular mechanisms underpinning these observations.

The Mevalonate Pathway and its Link to Oxidative Stress

The connection between the mevalonate pathway and oxidative stress is multifaceted. On one hand, inhibition of the pathway can deplete essential antioxidants like CoQ10, a vital component of the mitochondrial electron transport chain. On the other hand, the accumulation of mevalonolactone (B1676541) itself has been shown to be cytotoxic by inducing reactive oxygen species (ROS) production and impairing mitochondrial function.

Signaling Pathways

Prolonged exposure to this compound has been demonstrated to induce an inflammatory response and oxidative stress. A key signaling pathway implicated in this process involves the activation of caspase-1, leading to the maturation and release of the pro-inflammatory cytokine Interleukin-1β (IL-1β). The activation of caspase-1 is, in turn, regulated by the Rac1/PI3K/PKB signaling cascade. Inhibition of the mevalonate pathway can lead to the activation of the small GTPase Rac1, which then activates the PI3K/PKB pathway, culminating in caspase-1 activation and subsequent IL-1β secretion.

Below is a diagrammatic representation of this signaling pathway.

Data Presentation

The following tables summarize the quantitative data from key experimental findings on the impact of this compound on markers of oxidative stress and inflammation.

Table 1: Effect of this compound on Gene Expression in Human Glioblastoma U-87 MG Cells

| Gene | Treatment | Fold Change (vs. Control) |

| SOD2 | This compound | Increased |

| HemeOX | This compound | Increased |

| IL1B | This compound | Increased |

| Note: Specific quantitative fold-change values were not available in the reviewed literature, although a consistent increase was reported. |

Table 2: Effect of Mevalonate Pathway Blockade on Nitric Oxide Production in Murine Macrophage RAW 264.7 Cells

| Treatment | Nitric Oxide (NO) Production |

| Control | Baseline |

| LPS (Lipopolysaccharide) | Significantly Increased |

| Mevalonate Pathway Inhibitor + LPS | Potentially Altered (Specific data for this compound was not available) |

| Note: While protocols for measuring NO in RAW 264.7 cells are established, specific data for this compound treatment was not found. |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of this compound-induced cellular oxidative stress.

Cell Culture and Treatment

-

Cell Lines:

-

Human glioblastoma U-87 MG cells.

-

Murine macrophage RAW 264.7 cells.

-

Human neuroblastoma SH-SY5Y cells.

-

Murine microglial BV-2 cells.

-

-

Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

-

This compound Treatment: this compound is dissolved in a suitable solvent (e.g., sterile water or PBS) to prepare a stock solution. Cells are treated with varying concentrations of this compound for specified durations (e.g., 24, 48, 72 hours) to assess its effects.

Measurement of Reactive Oxygen Species (ROS)

This protocol utilizes the cell-permeable probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA) to quantify intracellular ROS levels.

-

Principle: H2DCFDA is deacetylated by intracellular esterases to a non-fluorescent compound, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The fluorescence intensity is directly proportional to the level of intracellular ROS.

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat cells with this compound for the desired time.

-

Wash the cells with a buffered saline solution (e.g., HBSS).

-

Load the cells with H2DCFDA (typically 5-20 µM in buffered saline) and incubate for 30-60 minutes at 37°C in the dark.

-

Wash the cells to remove excess probe.

-

Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~535 nm).

-

Assessment of Mitochondrial Membrane Potential (MMP)

The lipophilic cationic dye Tetramethylrhodamine, Methyl Ester (TMRM) is used to measure changes in MMP.

-

Principle: TMRM accumulates in the mitochondria in a potential-dependent manner. A decrease in MMP, indicative of mitochondrial dysfunction, results in a decrease in TMRM fluorescence.

-

Procedure:

-

Culture cells on glass-bottom dishes or in a 96-well plate.

-

Treat cells with this compound.

-

Incubate cells with a low concentration of TMRM (e.g., 20-100 nM) for 30-45 minutes at 37°C.

-

Wash the cells with a buffered saline solution.

-

Acquire fluorescence images using a fluorescence microscope or measure the total fluorescence intensity with a plate reader (excitation ~548 nm, emission ~573 nm).

-

Gene Expression Analysis by Quantitative Real-Time PCR (qPCR)

This protocol outlines the steps to quantify the mRNA expression levels of target genes such as SOD2, HemeOX, and IL1B.

-

Procedure:

-

RNA Extraction: Isolate total RNA from control and this compound-treated cells using a suitable RNA extraction kit.

-

cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

qPCR: Perform real-time PCR using gene-specific primers and a fluorescent dye (e.g., SYBR Green) or a probe-based assay.

-

Data Analysis: Normalize the expression of the target genes to a stable housekeeping gene (e.g., GAPDH, β-actin) and calculate the relative fold change in gene expression using the ΔΔCt method.

-

Western Blot Analysis for Protein Expression

This method is used to detect and quantify specific proteins, such as pro- and cleaved forms of caspase-1 and IL-1β.

-

Procedure:

-

Protein Extraction: Lyse the cells to extract total protein and determine the protein concentration.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).

-

Immunoblotting: Block the membrane and then incubate it with primary antibodies specific to the target proteins (e.g., anti-caspase-1, anti-IL-1β).

-

Detection: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using a chemiluminescent substrate.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).

-

Experimental Workflow and Logical Relationships

The following diagram illustrates a typical experimental workflow for investigating the impact of this compound on cellular oxidative stress.

Conclusion

The accumulation of this compound represents a significant cellular stressor, directly contributing to the induction of oxidative stress and inflammation. The mechanisms underlying these effects are complex, involving the generation of reactive oxygen species, impairment of mitochondrial function, and the activation of pro-inflammatory signaling cascades such as the Rac1/PI3K/PKB/caspase-1 pathway. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate the nuanced roles of mevalonate pathway intermediates in cellular homeostasis and disease. A deeper understanding of these processes is paramount for the development of novel therapeutic strategies targeting metabolic dysregulation in a variety of pathological conditions.

References

The Role of DL-Mevalonolactone in the Pathophysiology of Mevalonic Aciduria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mevalonic aciduria (MVA) is a rare, severe autosomal recessive inborn error of metabolism resulting from a profound deficiency of the enzyme mevalonate (B85504) kinase (MVK). This enzymatic block leads to the accumulation of mevalonic acid in bodily fluids, which exists in equilibrium with its lactone form, DL-mevalonolactone. While initially considered a disorder of cholesterol biosynthesis, emerging evidence points towards a more complex pathophysiology driven by both the deficiency of downstream isoprenoids and the direct toxicity of accumulating metabolites, particularly mevalonolactone (B1676541). This technical guide provides an in-depth exploration of the role of this compound in the pathophysiology of MVA, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing critical biochemical and cellular pathways.

Introduction: The Biochemical Basis of Mevalonic Aciduria

Mevalonic aciduria is the most severe phenotype of mevalonate kinase deficiency (MKD), a spectrum of disorders that also includes the milder Hyperimmunoglobulinemia D and periodic fever syndrome (HIDS).[1][2] The underlying genetic defect lies in mutations in the MVK gene, leading to a significant reduction or complete absence of mevalonate kinase activity.[3] This enzyme catalyzes the phosphorylation of mevalonic acid to 5-phosphomevalonate, a critical step in the mevalonate pathway, which is responsible for the synthesis of cholesterol and a vast array of non-sterol isoprenoids.[4]

The blockage of this pathway results in two primary pathogenic consequences:

-

Deficiency of Isoprenoids: The lack of downstream products, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), impairs essential cellular processes. These include protein prenylation, which is crucial for the function of small GTPases involved in signal transduction and membrane trafficking, and the synthesis of ubiquinone (Coenzyme Q10), dolichol, and heme A.

-

Accumulation of Mevalonic Acid and this compound: The substrate of the deficient enzyme, mevalonic acid, accumulates to high concentrations in plasma, urine, and cerebrospinal fluid. In aqueous environments, mevalonic acid is in equilibrium with its cyclic ester, this compound.

This guide will focus on the latter consequence, exploring the direct pathogenic role of this compound.

Quantitative Data in Mevalonic Aciduria

The diagnosis and monitoring of mevalonic aciduria rely on the quantification of mevalonic acid in biological fluids. The following table summarizes typical concentrations observed in patients compared to healthy controls.

| Analyte | Fluid | Patient Concentration | Control Concentration | Fold Increase | Reference(s) |

| Mevalonic Acid | Urine | 553 - 29,000 mmol/mol creatinine | < 0.5 mmol/mol creatinine | >1000 | |

| Mevalonic Acid | Plasma | Markedly elevated (specific values vary) | 2.37 ± 1.2 ng/mL | Significant | |

| Mevalonic Acid | Amniotic Fluid | ~3277-fold elevation in affected fetus | Normal | ~3277 | |

| Mevalonic Acid | Fetal Brain Tissue | ~1810 µmol/kg | ~1 µmol/kg | ~1810 | |

| Mevalonate Kinase Activity | Lymphocytes/Fibroblasts | <0.5% - 2.4% of control mean | 100% | >97% reduction |

The Pathophysiological Role of this compound

While the deficiency of isoprenoids undoubtedly contributes to the clinical phenotype of MVA, compelling evidence suggests that this compound is not a benign bystander metabolite. In vitro and in vivo studies have demonstrated its direct toxic effects, particularly on mitochondrial function.

Mitochondrial Dysfunction

This compound has been shown to be selectively toxic to the central nervous system by disrupting mitochondrial homeostasis. Key findings include:

-

Induction of Mitochondrial Permeability Transition (MPT): Mevalonolactone, but not mevalonic acid, induces the opening of the mitochondrial permeability transition pore (mPTP), leading to a decrease in mitochondrial membrane potential (ΔΨm), mitochondrial swelling, and a reduced capacity to retain calcium.

-

Oxidative Stress: Treatment with mevalonolactone leads to increased production of reactive oxygen species (ROS), lipid peroxidation, and inhibition of aconitase, an enzyme sensitive to oxidative damage.

-

Inflammatory Response: Mevalonolactone has been shown to upregulate the expression of pro-inflammatory cytokines such as IL-1β in cellular models.

Signaling Pathways Implicated in Mevalonolactone Toxicity

The detrimental effects of mevalonolactone on mitochondria and cellular function can be visualized through the following signaling pathway diagram.

Experimental Protocols

Quantification of Mevalonic Acid by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is widely used for the diagnosis of mevalonic aciduria.

Principle: Mevalonic acid in a biological sample is converted to its lactone form, extracted, and derivatized for analysis by GC-MS. A stable isotope-labeled internal standard is used for accurate quantification.

Methodology:

-

Sample Preparation:

-

To 1 mL of urine or plasma, add a known amount of deuterated mevalonolactone (e.g., D3-mevalonolactone) as an internal standard.

-

Acidify the sample to a pH < 2 with HCl to promote the conversion of mevalonic acid to mevalonolactone. Incubate overnight at room temperature.

-

-

Extraction:

-

Perform a liquid-liquid extraction with an organic solvent such as ethyl acetate.

-

Evaporate the organic layer to dryness under a stream of nitrogen.

-

-

Derivatization (Optional but common for improved chromatography):

-

The dried extract can be derivatized, for example, by silylation, to increase volatility.

-

-

GC-MS Analysis:

-

Reconstitute the sample in a suitable solvent and inject it into the GC-MS system.

-

Use a capillary column suitable for organic acid analysis.

-

Employ selected ion monitoring (SIM) to detect the characteristic ions of mevalonolactone and its deuterated internal standard.

-

-

Quantification:

-

Calculate the concentration of mevalonic acid based on the ratio of the peak areas of the analyte to the internal standard.

-

Mevalonate Kinase Enzyme Activity Assay

This assay directly measures the functional deficit in patient cells.

Principle: The activity of mevalonate kinase is determined by measuring the rate of conversion of radiolabeled mevalonic acid to 5-phosphomevalonate.

Methodology:

-

Cell Culture and Lysate Preparation:

-

Culture patient-derived fibroblasts or isolate peripheral blood mononuclear cells (PBMCs).

-

Prepare a cell lysate by sonication or detergent lysis on ice.

-

Determine the protein concentration of the lysate using a standard method (e.g., Bradford assay).

-

-

Enzymatic Reaction:

-

Prepare a reaction mixture containing buffer, ATP, MgCl2, and a known concentration of [1-14C]mevalonic acid.

-

Initiate the reaction by adding a specific amount of cell lysate.

-

Incubate the reaction at 37°C for a defined period.

-

Stop the reaction by adding acid (e.g., perchloric acid).

-

-

Separation of Product:

-

Separate the product, [1-14C]5-phosphomevalonate, from the substrate, [1-14C]mevalonic acid, using thin-layer chromatography (TLC) or ion-exchange chromatography.

-

-

Quantification:

-

Quantify the amount of radioactivity in the product spot/fraction using a scintillation counter.

-

Calculate the enzyme activity as nmol of product formed per hour per mg of protein.

-

The Interplay with Isoprenoid Deficiency